molecular formula C18H16N4O3S B2755296 N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide CAS No. 1207007-15-5

N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide

Cat. No.: B2755296
CAS No.: 1207007-15-5
M. Wt: 368.41
InChI Key: NREIHXAXZNQTSX-UHFFFAOYSA-N
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Description

N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is unique due to the presence of both a methylsulfanyl group and a 1,2,4-oxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-26-14-9-5-8-13(10-14)20-18(24)17(23)19-11-15-21-16(22-25-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREIHXAXZNQTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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